レボチロキシンナトリウム

説明

The major hormone derived from the thyroid gland. Thyroxine is synthesized via the iodination of tyrosines (MONOIODOTYROSINE) and the coupling of iodotyrosines (DIIODOTYROSINE) in the THYROGLOBULIN. Thyroxine is released from thyroglobulin by proteolysis and secreted into the blood. Thyroxine is peripherally deiodinated to form TRIIODOTHYRONINE which exerts a broad spectrum of stimulatory effects on cell metabolism.

科学的研究の応用

甲状腺機能低下症の治療

レボチロキシンナトリウムは、甲状腺が身体の要求を満たすのに十分な甲状腺ホルモンを産生しない状態である甲状腺機能低下症の治療に臨床的に使用されます . 甲状腺機能低下症は、糖尿病に次いで2番目に多い内分泌疾患であり、一般人口の最大5%に影響を与えています .

甲状腺刺激ホルモン分泌の抑制

甲状腺機能低下症の治療に加えて、レボチロキシンナトリウムは、他の甲状腺疾患における甲状腺刺激ホルモンの分泌を抑制するためにも使用されます .

バイオアベイラビリティ研究

レボチロキシンナトリウムは、相互交換性を示すために最も広く使用されている方法である生物学的同等性試験の対象となっています . これらの研究は、2つのレボチロキシン製剤の薬物動態プロファイルを評価して、それらの間の生物学的同等性を決定することを目的としています .

イオン液体の合成

レボチロキシンナトリウムは、その溶解性を向上させるために、イオン液体(IL)の合成に使用されてきました . この文脈では、[Na][T4]は、コリン[Ch]+および1-(2-ヒドロキシエチル)-3-メチルイミダゾリウム[C2OHMiM]+カチオンと組み合わせて、目的のT4-ILを調製しました .

溶解度研究

レボチロキシンナトリウムのさまざまな溶液における溶解度は研究されてきました。 たとえば、レボチロキシンをリン酸緩衝生理食塩水(PBS)溶液に加えると、その溶解度は水よりも著しく低くなります .

作用機序

Target of Action

Levothyroxine sodium, also known as Levothyroxine sodium monohydrate, is a synthetic form of thyroxine (T4), a major endogenous hormone secreted by the thyroid gland . The primary targets of Levothyroxine are nearly every cell in the body, but it has a particularly strong effect on the cardiac system . It also binds to a plasma membrane receptor integrin αVβ3 at the Arg-Gly-Asp recognition site .

Mode of Action

Levothyroxine acts as a replacement in deficiency syndromes such as hypothyroidism . It is a synthetically prepared levo-isomer of thyroxine (T4) that acts as a prodrug of T3 in target tissues . T4 and T3 diffuse into the cell nucleus and bind to thyroid receptor proteins attached to DNA . This binding triggers a series of downstream effects including activation of mitogen-activated protein kinase (MAPK; ERK1/2) and causes subsequent effects on cellular/nuclear events including angiogenesis and tumor cell proliferation .

Biochemical Pathways

The regulation of thyroid hormones within the hypothalamic-pituitary-thyroid (HPT) axis is complex, consisting of multiple feedback and feed-forward loops . In response to Thyroid Stimulating Hormone (TSH) release by the pituitary gland, a normally functioning thyroid gland will produce and secrete T4, which is then converted through deiodination into its active metabolite T3 . T4 and T3 act on nearly every cell of the body, affecting metabolic rate, heart rate, and systemic vascular resistance .

Pharmacokinetics

Levothyroxine sodium is primarily absorbed in the small intestine, specifically the jejunum and ileum, within three hours of ingestion . Its bioavailability is about 70% following an oral dose . Once in the circulation, it is almost entirely bound to plasma proteins, which protects it from metabolism or excretion and prolongs its half-life .

Result of Action

Levothyroxine sodium replacement therapy reverses many metabolic disturbances associated with hypothyroidism, including resetting of reduced energy expenditure and metabolic rate, correction of dyslipidemia, improvement in insulin sensitivity and glycemic control, and reversal of a pro-inflammatory and procoagulant state . It also leads to the eventual correction of mood disturbances .

Action Environment

Environmental factors can affect the absorption and efficacy of Levothyroxine sodium. For instance, fasting increases T4 absorption, while malabsorption syndromes and certain foods such as soybeans, milk, and dietary fiber decrease it . Other factors such as pre-existing intestinal disorders or concomitant intakes of certain supplements that contain metal ions or drugs can inhibit the absorption of Levothyroxine into the bloodstream . Furthermore, exposure to direct sunlight can result in more than 60% decomposition of Levothyroxine sodium in solution form .

生化学分析

Biochemical Properties

Levothyroxine sodium plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The regulation of thyroid hormones within the hypothalamic-pituitary-thyroid axis is complex, consisting of multiple feedback and feed-forward loops . Levothyroxine sodium replacement therapy for people with hypothyroidism must be considered within this context, as many patients will have residual thyroid activity .

Cellular Effects

Levothyroxine sodium has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Levothyroxine sodium replacement reverses many metabolic disturbances associated with hypothyroidism including resetting of reduced energy expenditure and metabolic rate, correction of dyslipidaemia, improvement in insulin sensitivity and glycaemic control, and reversal of a pro-inflammatory and procoagulant state .

Molecular Mechanism

Levothyroxine sodium exerts its effects at the molecular level through several mechanisms. It is converted into its active metabolite T3 in target tissues, via the actions of deiodinase enzymes . T3 then enters the cell nucleus and binds to DNA-bound thyroid receptors, which regulate gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Levothyroxine sodium change over time. The exposure of Levothyroxine sodium in solution form to direct sunlight for 80 min resulted in more than 60% decomposition . Temperature up to 100°C has no effect .

Dosage Effects in Animal Models

The effects of Levothyroxine sodium vary with different dosages in animal models. For instance, when the correct dose is established, Levothyroxine sodium should not cause adverse reactions in dogs. If the dose is too high, dogs may show symptoms of hyperthyroidism, such as weight loss, hunger, excessive peeing, excessive drinking, and aggressiveness .

Metabolic Pathways

Levothyroxine sodium is involved in several metabolic pathways. The major pathway of thyroid hormone metabolism is through sequential deiodination . This process involves various enzymes and cofactors.

Transport and Distribution

Levothyroxine sodium is transported and distributed within cells and tissues. It is absorbed mainly in the ileum and jejunum . In plasma, Levothyroxine sodium is highly bound to plasma proteins (>99.9%) and distributes within a volume equal approximately to the human body’s total extracellular water volume .

Subcellular Localization

Levothyroxine sodium and its active form T3 diffuse into the cell nucleus and bind to thyroid receptors, which regulate gene transcription . This indicates the subcellular localization of Levothyroxine sodium in the cell nucleus.

生物活性

Levothyroxine sodium monohydrate, commonly referred to as levothyroxine, is a synthetic form of the thyroid hormone thyroxine (T4). It plays a crucial role in the management of hypothyroidism and other conditions associated with thyroid hormone deficiency. This article delves into the biological activity of levothyroxine, including its pharmacokinetics, mechanisms of action, clinical applications, and recent research findings.

Levothyroxine exerts its biological effects primarily through the following mechanisms:

- Thyroid Hormone Receptor Activation : Levothyroxine binds to thyroid hormone receptors in the nucleus of target cells, leading to the modulation of gene expression. This process affects various metabolic pathways, including protein synthesis, lipid metabolism, and carbohydrate metabolism .

- Metabolic Regulation : The compound enhances basal metabolic rate by stimulating cellular respiration and thermogenesis. It also promotes the metabolism of proteins, carbohydrates, and lipids, which are essential for normal growth and development .

- TSH Suppression : Levothyroxine effectively suppresses the secretion of thyroid-stimulating hormone (TSH) from the pituitary gland, which is beneficial in treating various types of goiter and thyroid cancer .

Pharmacokinetics

The pharmacokinetic profile of levothyroxine sodium monohydrate is characterized by:

- Absorption : The oral bioavailability ranges from 40% to 80%, with peak serum concentrations typically occurring within 2 to 4 hours post-administration. Absorption is influenced by factors such as fasting state and gastrointestinal health .

- Distribution : Levothyroxine is highly protein-bound (approximately 99.97%), primarily to thyroxine-binding globulin (TBG), transthyretin, and albumin. This high binding affinity helps maintain stable serum levels .

- Metabolism : The primary metabolic pathway involves deiodination to produce triiodothyronine (T3) and reverse T3 (rT3). T3 is the more biologically active form, exerting greater physiological effects than T4 .

- Excretion : Levothyroxine is excreted primarily via urine as metabolites; its half-life ranges from 6 to 7 days in healthy adults .

Clinical Applications

Levothyroxine sodium monohydrate is utilized in various clinical scenarios:

- Hypothyroidism Treatment : It serves as a replacement therapy for individuals with hypothyroidism due to various etiologies, including autoimmune disorders like Hashimoto's thyroiditis .

- Goiter Management : It is effective in suppressing TSH secretion in patients with euthyroid goiters, including multinodular goiter and thyroid nodules .

- Adjunct Therapy in Thyroid Cancer : Levothyroxine is used as an adjunctive treatment in well-differentiated thyroid cancer to suppress TSH levels post-surgery .

Recent Research Findings

Recent studies have provided insights into the biological activity and clinical efficacy of levothyroxine:

- Impact of Administration Timing : A randomized pilot study indicated that taking levothyroxine at bedtime significantly reduced TSH levels compared to morning intake. This suggests that timing may influence therapeutic outcomes .

| Study Group | Mean TSH Level (mIU/L) at 12 Weeks | Mean TSH Level (mIU/L) at 24 Weeks |

|---|---|---|

| Morning Intake | 2.66 | 1.74 |

| Bedtime Intake | 2.36 | 3.86 |

- Generic Product Switching : A real-world study involving over 15,000 patients demonstrated that switching between generic levothyroxine products did not significantly alter thyroid function as measured by serum TSH levels. This finding supports the therapeutic equivalence of different generic formulations .

Case Studies

- Patient Compliance Issues : In a case involving a patient with gastrointestinal malabsorption issues, switching from oral levothyroxine tablets to a liquid formulation resulted in improved absorption and stabilization of serum TSH levels, highlighting the importance of formulation choice in treatment efficacy .

- Effects on Cardiac Function : Animal studies have shown that high doses of levothyroxine can induce cardiac hypertrophy and alter hemodynamic parameters such as heart rate and cardiac output. These findings underscore the need for careful monitoring during treatment .

特性

CAS番号 |

25416-65-3 |

|---|---|

分子式 |

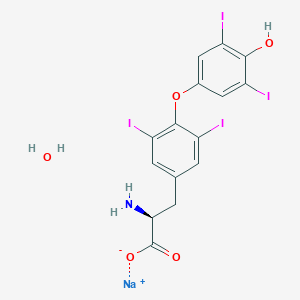

C15H13I4NNaO5 |

分子量 |

817.87 g/mol |

IUPAC名 |

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;pentahydrate |

InChI |

InChI=1S/C15H11I4NO4.Na.H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;1H2/t12-;;/m0../s1 |

InChIキー |

VSGRWOHSMUGJIF-LTCKWSDVSA-N |

SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+] |

異性体SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N.O.[Na] |

正規SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.O.[Na] |

Key on ui other cas no. |

31178-59-3 55-03-8 |

ピクトグラム |

Health Hazard |

同義語 |

3,5,3',5'-Tetraiodothyronine Berlthyrox Dexnon Eferox Eltroxin Eltroxine Euthyrox Eutirox L Thyrox L Thyroxin beta L Thyroxin Henning L Thyroxine L Thyroxine Roche L-3,5,3',5'-Tetraiodothyronine L-Thyrox L-Thyroxin beta L-Thyroxin Henning L-Thyroxine L-Thyroxine Roche Lévothyrox Levo T Levo-T Levothroid Levothyroid Levothyroxin Deladande Levothyroxin Delalande Levothyroxine Levothyroxine Sodium Levoxine Levoxyl Novothyral Novothyrox O-(4-Hydroxy-3,5-diiodophenyl) 3,5-diiodo-L-tyrosine O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodotyrosine Oroxine Sodium Levothyroxine Synthroid Synthrox T4 Thyroid Hormone Thevier Thyrax Thyroid Hormone, T4 Thyroxin Thyroxine Tiroidine Tiroxina Leo Unithroid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes levothyroxine sodium monohydrate undesirable in a pharmaceutical formulation?

A1: Levothyroxine sodium pentahydrate (C₁₅H₁₀I₄NNaO₄⋅5H₂O) can partially dehydrate under realistic storage conditions (40°C/0% relative humidity for 3 hours) to form the monohydrate []. The crystal structure of levothyroxine sodium monohydrate (C₁₅H₁₀I₄NNaO₄⋅H₂O) suggests it is highly reactive []. This reactivity could lead to chemical degradation of the active pharmaceutical ingredient and is therefore undesirable.

Q2: How do common excipients affect the stability of levothyroxine sodium pentahydrate?

A2: Research has shown that both the hygroscopicity and acidity of excipients can significantly impact the stability of levothyroxine sodium pentahydrate []:

- Hygroscopic excipients: Materials like povidone can dehydrate levothyroxine sodium pentahydrate even in sealed containers, leading to the formation of the less stable monohydrate [].

- Acidic excipients: These excipients promote the disproportionation of levothyroxine sodium pentahydrate, resulting in the formation of levothyroxine (free acid) []. This degradation pathway was especially pronounced with excipients like lactose monohydrate, microcrystalline cellulose, and croscarmellose sodium [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。